REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C([OH:9])C.[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>>[CH2:5]([OH:6])[CH2:3][CH2:2][OH:1].[C:10]([OH:9])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:10]([OH:1])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4] |f:4.5,6.7|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O.C(CCC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O.C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].C([OH:9])C.[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>>[CH2:5]([OH:6])[CH2:3][CH2:2][OH:1].[C:10]([OH:9])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:10]([OH:1])(=[O:14])[CH2:11][CH2:12][CH3:13].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4].[C:5]([OH:6])(=[O:9])[CH:3]([CH3:2])[OH:4] |f:4.5,6.7|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)O.C(CCC)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O.C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |